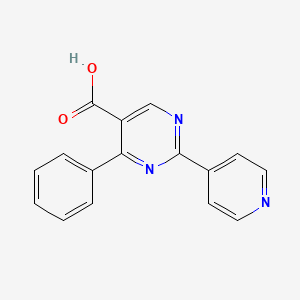
COMU
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
COMU is a chemical compound widely used in peptide synthesis. It is known for its high efficiency and low racemization, making it a preferred choice in both solution phase and solid phase peptide synthesis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of COMU involves the reaction of dimethylaminomorpholino with cyanoethoxyoxoethylidenaminooxy under specific conditions. The reaction is typically carried out in an inert atmosphere to prevent decomposition .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The compound is usually stored under inert gas to maintain its stability .
Analyse Des Réactions Chimiques
Types of Reactions: COMU primarily undergoes coupling reactions. It is used as a coupling reagent in peptide synthesis, facilitating the formation of peptide bonds .
Common Reagents and Conditions: Common reagents used in these reactions include N,N-diisopropylethylamine and acetonitrile. The reactions are typically carried out at low temperatures to prevent side reactions and ensure high efficiency .
Major Products Formed: The major products formed from these reactions are peptides, which are essential in various biological and medicinal applications .
Applications De Recherche Scientifique
COMU is extensively used in scientific research, particularly in the field of peptide synthesis. It is employed in the synthesis of various peptides used in drug development, biochemical research, and industrial applications . Its high efficiency and low racemization make it a valuable tool in the synthesis of complex peptides .
Mécanisme D'action
The compound acts as a coupling reagent, facilitating the formation of peptide bonds by activating carboxyl groups. This activation allows the nucleophilic attack by amino groups, leading to the formation of peptide bonds. The compound’s high solubility and stability enhance its effectiveness in these reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds:
- HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
- HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyluronium hexafluorophosphate)
- PyBOP (Benzotriazol-1-yloxytripyrrolidinophosphonium hexafluorophosphate)
Uniqueness: Compared to these similar compounds, COMU offers higher solubility and lower allergenicity. It is also less likely to be explosive under normal operating conditions, making it a safer alternative for peptide synthesis .
Propriétés
IUPAC Name |
[[(1-cyano-2-ethoxy-2-oxoethylidene)amino]oxy-morpholin-4-ylmethylidene]-dimethylazanium;hexafluorophosphate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N4O4.F6P/c1-4-19-11(17)10(9-13)14-20-12(15(2)3)16-5-7-18-8-6-16;1-7(2,3,4,5)6/h4-8H2,1-3H3;/q+1;-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPDHNZNLPKYHCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=NOC(=[N+](C)C)N1CCOCC1)C#N.F[P-](F)(F)(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19F6N4O4P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1075198-30-9 |
Source


|
| Record name | (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Bis[1,1,1-trifluoro-N-[(trifluoromethyl)sulfonyl-kappaO]methanesulfonamidato-kappaO]-,cobalt](/img/structure/B8017975.png)
![Bis[bis(trifluoromethylsulfonyl)amino]nickel](/img/structure/B8017981.png)


![2-Thia-6-azaspiro[3.4]octane 2,2-dioxide hemioxalate](/img/structure/B8018002.png)


![1-[[6-(4-methoxyphenyl)-6,7-dihydro-5H-triazolo[5,1-b][1,3]oxazin-3-yl]methyl]piperidin-4-amine](/img/structure/B8018027.png)
![(2Z)-3-[(4-fluoro-3-nitrophenyl)carbamoyl]prop-2-enoic acid](/img/structure/B8018030.png)

